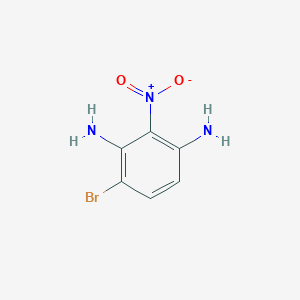

4-Bromo-2-nitrobenzene-1,3-diamine

Description

Significance of Aromatic Diamines in Synthetic Methodologies

Aromatic amines, in general, are fundamental building blocks in organic chemistry. numberanalytics.com Their importance is underscored by their broad utility as precursors in the synthesis of pharmaceuticals, dyes, pigments, and polymers. numberanalytics.comyoutube.comwikipedia.org The presence of the amino group on an aromatic ring allows for a variety of chemical transformations, making these compounds versatile substrates in numerous synthetic processes. wisdomlib.org

Aromatic diamines, a subset of aromatic amines, are particularly crucial in the construction of heterocyclic compounds. For instance, ortho-phenylenediamines are key starting materials for the synthesis of benzimidazoles, a structural motif found in many biologically active molecules. encyclopedia.pubresearchgate.netresearchgate.net The two adjacent amino groups can readily undergo condensation reactions with various electrophiles to form the fused imidazole (B134444) ring. Furthermore, aromatic diamines are employed in the synthesis of other important chemical structures, such as Schiff bases and various polymers. wisdomlib.org Their ability to engage in diverse chemical reactions makes them indispensable tools for the synthetic chemist. wisdomlib.orgnih.gov

Contextualizing 4-Bromo-2-nitrobenzene-1,3-diamine within the Field of Halogenated Nitroanilines

This compound belongs to the class of halogenated nitroanilines, which are aromatic compounds substituted with one or more halogen atoms, a nitro group, and an amino group. The specific arrangement of a bromine atom, a nitro group, and two amino groups on the benzene (B151609) ring of this compound makes it a highly functionalized and reactive molecule.

The presence of both electron-donating amino groups and electron-withdrawing nitro and bromo groups creates a complex electronic environment on the aromatic ring, influencing its reactivity in various chemical transformations. Halogen atoms can modulate the stereoelectronic properties of organic molecules and participate in intermolecular interactions such as halogen bonding. researchgate.net The study of halogenated nitroanilines has included investigations into their co-crystallization behavior and intermolecular interactions. researchgate.netrsc.org

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 1420800-18-5 sigmaaldrich.com |

| Molecular Formula | C6H6BrN3O2 sigmaaldrich.com |

| Molecular Weight | 232.04 g/mol guidechem.com |

| IUPAC Name | This compound sigmaaldrich.com |

| Purity | Typically offered at 95% or 97% sigmaaldrich.comsigmaaldrich.com |

| Physical Form | Solid sigmaaldrich.com |

This table is interactive. Click on the headers to sort the data.

Historical Development and Evolution of Synthetic Approaches to Analogous Structures

The synthesis of structures analogous to this compound, particularly those containing the ortho-phenylenediamine moiety, has a rich history. One of the most traditional and widely used methods for producing benzimidazole (B57391) derivatives, for example, involves the condensation of an ortho-phenylenediamine with a carboxylic acid or its derivative, often under harsh acidic conditions and at high temperatures. encyclopedia.pubresearchgate.net Another classical approach is the reaction of ortho-phenylenediamines with aldehydes. researchgate.net

Over the years, synthetic methodologies have evolved to become more efficient, selective, and environmentally benign. Recent advancements in the synthesis of 1,3-diamines have focused on catalytic methods, including those that proceed via radical pathways for C-N bond formation. bohrium.com For the synthesis of benzimidazoles, modern approaches include the use of transition metal catalysts and green chemistry strategies, such as the use of nanoparticles as catalysts, to facilitate the cyclocondensation reactions under milder conditions. researchgate.net The direct synthesis of 2-substituted benzimidazoles from aromatic diamines and alcohols catalyzed by well-defined metal complexes represents a significant step forward, offering an atom-economical alternative to classical methods. researchgate.net

Overview of Research Trajectories for Multifunctional Aromatic Compounds

Multifunctional aromatic compounds, such as this compound, are at the forefront of various research endeavors, particularly in materials science and sustainable chemistry. A significant research trend is the use of these compounds as versatile building blocks for the construction of advanced materials with tailored properties. mdpi.comresearchgate.net

One major area of focus is the design and synthesis of coordination polymers (CPs) and metal-organic frameworks (MOFs). mdpi.comresearchgate.net Multifunctional aromatic ligands are crucial in creating these structures, which exhibit a wide range of functional properties, including high porosity for gas storage, luminescence for sensing applications, and unique magnetic properties. mdpi.com Another burgeoning field is the development of porous aromatic frameworks (PAFs), which are robust, metal-free materials with high surface areas, making them suitable for applications in catalysis and molecular storage. researchgate.net

Furthermore, there is growing interest in the biological and environmental roles of multifunctional aromatic compounds. Research is being conducted on the microbial degradation of these compounds, which is important for environmental remediation. frontiersin.org In medicinal chemistry, there is a push to develop saturated, three-dimensional bioisosteres for benzene rings to improve the physicochemical properties of drug candidates. nih.gov Collectively, these research trajectories highlight a shift towards the rational design of multifunctional aromatic compounds for specific, high-value applications in technology and medicine. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-nitrobenzene-1,3-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrN3O2/c7-3-1-2-4(8)6(5(3)9)10(11)12/h1-2H,8-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AETWZHQHNSBJHG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)[N+](=O)[O-])N)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.03 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Bromo 2 Nitrobenzene 1,3 Diamine

Direct Synthetic Pathways and Reaction Conditions

The preparation of 4-bromo-2-nitrobenzene-1,3-diamine can be approached through two principal retrosynthetic disconnections: the selective reduction of a dinitro precursor or the regioselective bromination of a diamine precursor. Each pathway offers distinct advantages and challenges related to selectivity and reaction control.

This synthetic approach commences with a precursor containing two nitro groups, one of which is selectively reduced to an amine. A logical starting material for this pathway is 4-bromo-2,6-dinitroaniline . The challenge lies in the selective reduction of one of the two sterically similar nitro groups to yield the target 1,3-diamine structure.

Stannous chloride (SnCl₂) in an acidic medium, typically concentrated hydrochloric acid, is a classical and effective reagent for the selective reduction of one nitro group in a polynitroaromatic compound. spcmc.ac.insemanticscholar.org The reaction involves the transfer of electrons from tin(II), which is oxidized to tin(IV), to the nitro group. The presence of substituents influences which nitro group is preferentially reduced. For a precursor like 4-bromo-2,6-dinitroaniline, the reaction conditions must be carefully controlled to prevent over-reduction to the triamine or reductive debromination.

The general protocol involves dissolving the dinitro precursor in a suitable solvent, such as ethanol (B145695) or acetic acid, followed by the addition of a solution of stannous chloride in concentrated HCl. The reaction is often performed at elevated temperatures to ensure complete conversion. The selectivity is achieved because the first reduction introduces an electron-donating amino group, which deactivates the ring towards further reduction compared to the unreacted dinitro compound. spcmc.ac.in

| Parameter | Condition | Purpose |

|---|---|---|

| Reducing Agent | Stannous chloride dihydrate (SnCl₂·2H₂O) | Provides the Sn(II) species for nitro group reduction. |

| Solvent System | Ethanol, Acetic Acid, or Ethyl Acetate (B1210297) | Solubilizes the aromatic substrate. |

| Acid Catalyst | Concentrated Hydrochloric Acid (HCl) | Provides the acidic environment necessary for the reaction mechanism. spcmc.ac.in |

| Temperature | Room Temperature to Reflux (e.g., 60-80 °C) | Controls the reaction rate; higher temperatures can decrease selectivity. |

| Work-up | Basification (e.g., with NaOH or NaHCO₃) | Neutralizes the acid and precipitates the tin salts, allowing for extraction of the amine product. |

Catalytic hydrogenation is a widely used industrial method for the reduction of nitro groups due to its clean nature and high efficiency. ambeed.com The reaction typically employs hydrogen gas (H₂) and a metal catalyst, with palladium on a carbon support (Pd/C) being a common choice. researchgate.net This method can be adapted for the selective reduction of dinitro compounds, although achieving high selectivity can be challenging and is highly dependent on the reaction parameters.

For the selective reduction of a precursor like 4-bromo-2,6-dinitroaniline, controlling the catalyst loading, hydrogen pressure, temperature, and reaction time is critical. The use of catalyst poisons or modifiers can sometimes enhance selectivity by deactivating the catalyst just enough to stop the reaction after the reduction of a single nitro group. A significant advantage of this method is the ease of catalyst removal by filtration and the absence of stoichiometric metal waste. google.co.ug

The choice between stannous chloride and catalytic hydrogenation depends on several factors. Stannous chloride is often preferred in laboratory settings for its high chemoselectivity in certain polynitro systems and its tolerance of various functional groups. spcmc.ac.in However, it generates significant amounts of tin-based waste, which presents environmental and disposal challenges on an industrial scale. google.com

Catalytic hydrogenation is environmentally benign, with water being the only byproduct. However, the catalyst can sometimes be sensitive to impurities in the substrate, and achieving selectivity between two similar nitro groups can be difficult. Furthermore, there is a risk of reducing other functional groups, such as the carbon-bromine bond (hydrodebromination), especially under harsh conditions or with highly active catalysts. The optimal choice requires careful experimental evaluation for the specific substrate.

An alternative and highly logical pathway to this compound is the direct bromination of 2-nitrobenzene-1,3-diamine (also known as 2-nitro-m-phenylenediamine). The success of this route hinges on the directing effects of the substituents already present on the aromatic ring, which control the position of the incoming electrophile (bromine).

The two amino groups (-NH₂) are powerful activating groups and are ortho, para-directors. The nitro group (-NO₂) is a strong deactivating group and a meta-director. In 2-nitrobenzene-1,3-diamine, the positions ortho and para to the two amino groups are C4, C5, and C6. The C4 and C6 positions are particularly activated as they are ortho to one amino group and para to the other. The C5 position is meta to both amino groups. The powerful activating influence of the two amino groups overwhelmingly directs the substitution, making the C4 and C6 positions the most probable sites for electrophilic attack. Due to steric hindrance, the C4 position is favored over the C2 position (which is already substituted). Therefore, the bromination is highly likely to be regioselective, yielding the desired 4-bromo isomer.

| Brominating Agent | Catalyst/Solvent | Characteristics |

|---|---|---|

| Molecular Bromine (Br₂) | Acetic Acid or CH₂Cl₂; often with a Lewis Acid (e.g., FeBr₃) | Classic and effective, but hazardous to handle. Lewis acid enhances electrophilicity. |

| N-Bromosuccinimide (NBS) | DMF, Acetonitrile, or CCl₄ | A solid, safer source of electrophilic bromine, often used for mild and selective brominations. mdpi.com |

| Potassium Bromide (KBr) / Oxidant | H₂O₂ with Boric Acid researchgate.net or Triphosgene sci-hub.se | Greener approach where the bromide ion is oxidized in situ to an electrophilic bromine species. |

The bromination of 2-nitrobenzene-1,3-diamine follows the general mechanism of electrophilic aromatic substitution (EAS). libretexts.org The process occurs in two primary steps:

Attack by the Aromatic Ring: The π-electron system of the highly activated benzene (B151609) ring attacks the electrophilic bromine species (Br⁺), which can be generated from Br₂ with a Lewis acid or from a reagent like NBS. This step is typically the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. The stability of this intermediate determines the regioselectivity. For attack at the C4 position, the positive charge can be delocalized onto the nitrogen atoms of both amino groups, providing significant stabilization.

Proton Abstraction: A base present in the reaction mixture removes a proton from the carbon atom that formed the new bond with the bromine. This step restores the aromaticity of the ring, yielding the final product, this compound. This step is fast and exothermic. libretexts.org

The strong activation provided by the two diamine groups makes the reaction facile, often allowing it to proceed under mild conditions without the need for a strong Lewis acid catalyst.

Regioselective Bromination of Substituted Nitrobenzene (B124822) Diamines

Influence of Existing Substituents on Directing Effects

The regioselectivity of nitration on a substituted benzene ring is profoundly influenced by the electronic nature of the substituents already present. These substituents can be broadly categorized as activating or deactivating groups, which respectively increase or decrease the rate of electrophilic aromatic substitution compared to benzene. Furthermore, these groups direct incoming electrophiles to specific positions on the ring.

Activating Groups: These groups donate electron density to the benzene ring, stabilizing the carbocation intermediate formed during electrophilic substitution. They are typically ortho, para-directors. Examples include amino (-NH2), hydroxyl (-OH), and alkyl (-R) groups. The amino groups in a benzene diamine are strong activating groups.

Deactivating Groups: These groups withdraw electron density from the ring, destabilizing the carbocation intermediate. Most deactivating groups are meta-directors. The nitro group (-NO2) is a strong deactivating group.

Halogens: Halogens like bromine are an exception; they are deactivating yet ortho, para-directing. Their inductive electron withdrawal deactivates the ring, but their ability to donate a lone pair of electrons through resonance stabilizes the ortho and para intermediates.

In the context of synthesizing this compound, the starting material, a brominated benzene diamine, possesses three influential substituents: two activating amino groups and one deactivating but ortho, para-directing bromo group. The powerful activating and ortho, para-directing nature of the amino groups will dominate, directing the incoming nitro group to a position ortho or para to them. The bromo substituent further influences this by directing to its own ortho and para positions. The final position of the nitro group is a consensus of these directing effects.

Nitration Procedures for Brominated Benzene Diamines

The introduction of a nitro group onto a brominated benzene diamine is a critical step in forming this compound. This is typically achieved through electrophilic aromatic substitution.

Mixed Acid Nitration Methodologies

A common and effective method for nitration is the use of a "mixed acid" solution, which is a combination of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.

The general mechanism involves three steps:

Formation of the nitronium ion.

Attack of the electron-rich aromatic ring on the nitronium ion to form a resonance-stabilized carbocation (the sigma complex).

Deprotonation of the sigma complex to restore aromaticity and yield the nitroaromatic compound.

For substrates that are highly reactive, such as those containing strongly activating groups like amines, the reaction can sometimes proceed with nitric acid alone. However, the use of mixed acid provides a more controlled and efficient nitration.

Control of Reaction Temperature and Reagent Stoichiometry

Precise control over reaction parameters is crucial for successful and safe nitration.

Temperature: Nitration reactions are highly exothermic. Excessive temperature can lead to the formation of unwanted byproducts through over-nitration or decomposition of the starting materials or products. For the nitration of activated systems like benzene diamines, the temperature is often kept low, typically between 0–5°C, to control the reaction rate and improve selectivity.

Stoichiometry: The molar ratio of the reactants must be carefully controlled. An excess of nitric acid is often used to ensure complete reaction, but a large excess can increase the risk of multiple nitrations. The amount of sulfuric acid is also critical as it influences the concentration of the nitronium ion.

Multi-Step Synthesis Strategies from Simpler Precursors

The synthesis of complex substituted aromatic compounds like this compound often requires a multi-step approach starting from simpler, more readily available precursors. The order of reactions is critical to ensure the correct regiochemistry of the final product.

Sequential Functionalization Approaches

Sequential functionalization involves introducing the different substituent groups one by one in a carefully planned order. The directing effects of the substituents introduced in each step must be considered to achieve the desired substitution pattern in the subsequent steps.

For instance, a possible retrosynthetic analysis for a substituted nitrobenzene might involve considering which substituent to add last. The choice depends on the directing effects of the groups already present and the reactivity of the intermediate. A Friedel-Crafts reaction, for example, is not feasible on a strongly deactivated ring, such as one containing a nitro group.

A plausible synthetic route to this compound could start with a simpler benzene derivative. The sequence of bromination, nitration, and amination (or starting with an aniline (B41778) derivative) would be strategically planned to exploit the directing effects of the substituents at each stage.

Protection and Deprotection Group Strategies in Intermediate Steps

In molecules with multiple reactive functional groups, it is often necessary to temporarily "protect" one group to prevent it from reacting while another part of the molecule is being modified. The protecting group must be stable to the reaction conditions of the subsequent step and easily removable under mild conditions once its purpose is served.

Amino groups are particularly reactive and often require protection during electrophilic substitution reactions like nitration. Common protecting groups for amines include:

Acyl groups: Amines can be converted to amides, which are much less nucleophilic. An acetyl group (CH₃CO-), for example, can be introduced by reaction with acetyl chloride or acetic anhydride (B1165640) and later removed by acid or base hydrolysis.

Carbamates: Groups like tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) are widely used. The Boc group is introduced using di-tert-butyl dicarbonate (B1257347) ((Boc)₂O) and is readily removed with acid, such as trifluoroacetic acid (TFA). The Cbz group is introduced using benzyl (B1604629) chloroformate (CbzCl) and removed by catalytic hydrogenation.

Interactive Data Table: Protecting Groups for Amines

| Protecting Group | Abbreviation | Reagent for Protection | Conditions for Deprotection |

| Acetyl | Ac | Acetic Anhydride / Acetyl Chloride | Acid or Base Hydrolysis |

| tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate | Strong Acid (e. g. , TFA) |

| Benzyloxycarbonyl | Cbz | Benzyl Chloroformate | Catalytic Hydrogenation |

| 9-Fluorenyl |

Optimization of Overall Reaction Yields and Synthetic Efficiency

Research into the synthesis of related substituted anilines and nitroaromatics provides insights into potential optimization strategies. For instance, in the synthesis of N,N,2,6-tetrasubstituted 4-nitroanilines, the molar equivalent of the nitrogen source (ammonium acetate) was found to be a critical factor. Increasing the equivalents of ammonium (B1175870) acetate from 5 to 10 significantly improved the yield of the desired nitroaniline from 50% to 83%. kochi-tech.ac.jp This highlights the importance of optimizing reagent stoichiometry to favor the desired reaction pathway.

Similarly, the synthesis of 4,5-dialkoxy-2-nitroanilines demonstrated that both temperature and the choice of base can dramatically impact reaction outcomes. uj.edu.pl Conducting the reaction in a high-pressure tube to increase the temperature from reflux to 110°C reduced the reaction time from 22 hours to just 1 hour, while simultaneously increasing the yield from 23% to 81% for an isopropanol (B130326) derivative. uj.edu.pl The choice of base is also crucial, with sodium hydroxide (B78521) and potassium hydroxide giving good yields, while lithium hydroxide resulted in almost no reaction. uj.edu.pl

The following table summarizes optimization parameters from studies on related compounds, which could be applied to enhance the synthetic efficiency of this compound.

| Parameter | Variation | Effect on Yield/Efficiency | Reference |

| Reagent Stoichiometry | Increased equivalents of nitrogen source | Significantly improved yield of the target nitroaniline. | kochi-tech.ac.jp |

| Temperature | Elevation from reflux to 110°C in a sealed tube | Drastically reduced reaction time and increased product yield. | uj.edu.pl |

| Catalyst | Use of iron carbonyl complexes | Enabled efficient one-pot synthesis of quinoxalines from 2-nitroanilines with moderate to good yields. rsc.org | |

| Base Selection | Comparison of different alkali hydroxides | Demonstrated that the choice of base can be critical for reaction success. uj.edu.pl | |

| Solvent | Screening of various organic solvents | Showed that solvent choice can significantly influence reaction yield. rsc.org |

Green Chemistry Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org For the synthesis of this compound, several green chemistry principles are particularly relevant.

Solvent Selection and Minimization of Waste Products

The choice of solvent is a critical aspect of green chemistry, as solvents often contribute significantly to the environmental impact of a chemical process. Traditional syntheses of aromatic amines have often relied on volatile and toxic organic solvents. imist.ma Green chemistry encourages the use of safer alternatives such as water, ethanol, or supercritical fluids. For instance, some nitration procedures can be carried out in aqueous media, which avoids the use of hazardous solvents like benzene. imist.ma

In the synthesis of substituted 2-nitroanilines, it has been demonstrated that the reaction can be conducted without additional solvents, using the alcohol reactant as the solvent itself. uj.edu.pl This approach not only simplifies the process but also minimizes solvent-related waste. The development of catalytic systems that operate in greener solvents is an active area of research. For example, gold-catalyzed additions of ammonia (B1221849) to organic compounds have been developed as a waste-free method for preparing amines. sciencedaily.com

Minimizing waste products is another cornerstone of green chemistry. This can be achieved by using catalytic reagents instead of stoichiometric ones and by designing reactions where most of the atoms from the reactants are incorporated into the final product. A patent for the synthesis of 4-bromo-o-phenylenediamine describes using sodium bromide and hydrogen peroxide for bromination, which is a safer and more environmentally benign alternative to using liquid bromine. patsnap.com

Atom Economy and Sustainable Synthetic Routes

Atom economy is a concept that evaluates the efficiency of a chemical reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. savemyexams.com A high atom economy indicates that less waste is generated. Addition reactions, for example, have a 100% atom economy as all reactant atoms are part of the single product. savemyexams.com In contrast, substitution and elimination reactions generate byproducts, leading to lower atom economy. rsc.org

For a multi-step synthesis of this compound, the atom economy of each step should be considered. A hypothetical final step involving the nitration of a bromo-diaminobenzene precursor would have the following balanced equation:

C₆H₇BrN₂ + HNO₃ → C₆H₆BrN₃O₂ + H₂O

The atom economy for this step can be calculated as:

(Molecular Mass of C₆H₆BrN₃O₂ / (Molecular Mass of C₆H₇BrN₂ + Molecular Mass of HNO₃)) * 100

This calculation highlights the generation of water as a byproduct. While water is a benign byproduct, the principle of maximizing atom economy encourages the development of synthetic routes that minimize the formation of any non-desired products.

Reactivity and Reaction Mechanisms of 4 Bromo 2 Nitrobenzene 1,3 Diamine

Electrophilic Aromatic Substitution Reactions

The mechanism for electrophilic aromatic substitution involves a two-step process initiated by the attack of an electrophile (E⁺) on the π-system of the benzene (B151609) ring. This rate-determining step leads to the formation of a resonance-stabilized carbocation known as a benzenonium ion or sigma complex. In the second, faster step, a base removes a proton from the carbon atom that formed the new bond with the electrophile, restoring the aromaticity of the ring.

For 4-bromo-2-nitrobenzene-1,3-diamine, electrophilic attack at one of the two available positions (C5 or C6) would generate a corresponding benzenonium ion. The stability of this intermediate is crucial. The positive charge of the benzenonium ion is delocalized across the ring system and is significantly stabilized by the strong electron-donating resonance effects of the two amino groups, particularly when the attack occurs at a position ortho or para to them.

The regiochemical outcome of electrophilic substitution is determined by the directing effects of the existing substituents. In this molecule, the directing influences are complex and, in some cases, conflicting. The positions open to substitution are C5 and C6.

Amino Groups (-NH₂ at C1 and C3): These are powerful activating groups and are ortho-, para-directors.

The -NH₂ at C1 directs towards C2 (blocked), C4 (blocked), and C6.

The -NH₂ at C3 directs towards C2 (blocked), C4 (blocked), and C6.

Nitro Group (-NO₂ at C2): This is a strong deactivating group and a meta-director. It directs incoming electrophiles towards C4 (blocked) and C6.

Bromo Group (-Br at C4): This is a deactivating group but an ortho-, para-director. It directs towards C3 (blocked) and C5.

The cumulative effect strongly favors substitution at the C6 position. This position is activated by the para-directing amino group at C1, the ortho-directing amino group at C3, and the meta-directing nitro group at C2. In contrast, the C5 position is only directed by the ortho-directing bromo group. The concerted and potent activation from the two amino groups makes C6 the overwhelmingly preferred site of electrophilic attack.

Table 1: Analysis of Substituent Directing Effects for Electrophilic Aromatic Substitution

| Substituent | Position | Type | Directing Effect | Preferred Positions for Attack |

| -NH₂ | C1 | Activating | Ortho, Para | C2, C4, C6 |

| -NH₂ | C3 | Activating | Ortho, Para | C2, C4, C6 |

| -NO₂ | C2 | Deactivating | Meta | C4, C6 |

| -Br | C4 | Deactivating | Ortho, Para | C3, C5 |

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those bearing strong electron-withdrawing groups. stackexchange.com The reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

The nitro group is a powerful activator for SNAr reactions due to its strong electron-withdrawing nature. When positioned ortho or para to a leaving group, it can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance. This stabilization lowers the activation energy of the initial nucleophilic attack, which is the rate-determining step, thereby facilitating the reaction. stackexchange.comnih.gov

In this compound, the bromine atom at C4 is the most likely leaving group in a potential SNAr reaction. However, the activating nitro group is located at the C2 position, which is meta to the bromine atom. This meta-positioning is unfavorable for an SNAr reaction. stackexchange.com The reason for this is that the negative charge of the Meisenheimer complex cannot be delocalized onto the nitro group through resonance when the nitro group is in a meta position relative to the site of nucleophilic attack. stackexchange.com Consequently, the nitro group offers minimal stabilization to the anionic intermediate, and the displacement of the bromine atom via a standard SNAr mechanism is expected to be significantly hindered and would likely require harsh reaction conditions, if it proceeds at all. This is in stark contrast to isomers like p-bromonitrobenzene, where the para-nitro group readily facilitates nucleophilic substitution. stackexchange.com

Redox Chemistry of Functional Groups

The functional groups on this compound, specifically the nitro and amino groups, are susceptible to redox reactions.

The most significant redox reaction for this compound is the reduction of the nitro group. The nitro group can be readily reduced to a primary amine (-NH₂) to yield 4-bromo-1,2,3-triaminobenzene. This transformation is a fundamental process in the synthesis of complex aromatic compounds, such as benzimidazoles. rsc.org A variety of reducing agents can accomplish this, with the choice of reagent sometimes allowing for selective reduction if other reducible groups are present. spcmc.ac.indergipark.org.tr

Conversely, the amino groups are susceptible to oxidation. Treatment with strong oxidizing agents can lead to a complex array of products, including potential polymerization or degradation of the aromatic ring. In synthetic procedures involving other reactions on the ring, it is sometimes necessary to protect the highly activating amino groups (e.g., by converting them to amides) to prevent unwanted oxidation. spcmc.ac.in

Table 2: Common Redox Reactions of Functional Groups

| Functional Group | Reaction Type | Typical Reagents and Conditions | Product Functional Group |

| Nitro (-NO₂) | Reduction | SnCl₂/HCl; H₂/Pd, Pt, or Ni; Fe/CH₃COOH | Amino (-NH₂) |

| Amino (-NH₂) | Oxidation | Strong oxidizing agents (e.g., KMnO₄, H₂O₂) | Can lead to complex products, quinones, or degradation |

Oxidation Pathways of Amine Moieties

The primary amine groups of this compound are susceptible to oxidation, a common reaction for aromatic amines. The specific products of such oxidation depend heavily on the chosen oxidizing agent and reaction conditions.

Detailed Research Findings: While direct experimental studies on the oxidation of this compound are not extensively documented in publicly available literature, the oxidation of primary aromatic amines is a well-established field. Strong oxidizing agents can convert primary amines into nitro compounds. For instance, reagents like dimethyldioxirane (B1199080) or peroxy acids (e.g., peracetic acid, m-CPBA) are known to oxidize primary amines to the corresponding nitro compounds. stackexchange.com The oxidation of analogous substituted anilines, such as 2-Chloro-4-nitrobenzene-1,3-diamine, can yield nitroso or nitro derivatives when treated with agents like potassium permanganate.

Milder oxidation might lead to the formation of other products. For example, oxidation of secondary amines with reagents like Oxone can yield nitrones. researchgate.net In the case of primary amines, complex reaction mixtures can result, potentially leading to polymerization or the formation of azo compounds, especially under conditions that favor radical pathways. The presence of two amine groups on the same ring in this compound increases the likelihood of polymerization upon oxidation. The specific pathway would be influenced by the steric hindrance and electronic effects of the adjacent nitro and bromo substituents.

Table 1: Common Oxidizing Agents for Aromatic Amines

| Oxidizing Agent | Typical Product(s) | Reference(s) |

|---|---|---|

| Dimethyldioxirane | Nitro Compounds | stackexchange.com |

| Ozone on Silica (B1680970) Gel | Nitro Compounds | stackexchange.com |

| Peroxy Acids (e.g., m-CPBA) | Nitro Compounds | stackexchange.com |

| Potassium Permanganate (KMnO₄) | Nitroso, Nitro Compounds | |

| Oxone (2KHSO₅·KHSO₄·K₂SO₄) | Nitrones (from secondary amines) | researchgate.net |

Reduction Reactions of the Nitro Group

The reduction of the nitro group to a primary amine is one of the most fundamental and synthetically useful transformations in aromatic chemistry. For this compound, this reaction would yield 4-bromo-1,2,3-triaminobenzene. A key challenge is achieving chemoselectivity, specifically reducing the nitro group without affecting the bromine substituent (i.e., avoiding hydrodebromination).

Detailed Research Findings: A wide array of reagents has been developed for the selective reduction of aromatic nitro groups in the presence of other sensitive functionalities, including halogens. scispace.comrsc.orgorganic-chemistry.org Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or platinum-based catalysts is a common method, although it can sometimes lead to the loss of halogen substituents. rsc.org

Alternative methods that show high selectivity are often preferred. These include the use of metal/acid systems like iron powder in acetic acid or stannous chloride (SnCl₂) in hydrochloric acid. semanticscholar.org Other modern, selective protocols include systems like NaBH₄ combined with a transition metal catalyst (e.g., Ni(PPh₃)₄), which can reduce nitro groups while leaving carbonyls and other groups intact. jsynthchem.com The Co₂(CO)₈-H₂O system has also been shown to be highly effective for selectively reducing nitroarenes to their corresponding amines in high yields, without affecting halogen substituents like bromine or chlorine. scispace.com

Table 2: Reagents for Selective Nitro Group Reduction

| Reagent/System | Key Features | Reference(s) |

|---|---|---|

| Fe / Acid (e.g., HCl, Acetic Acid) | Classical, inexpensive, high selectivity. | semanticscholar.org |

| SnCl₂ / HCl | Widely used, effective for selective reductions. | semanticscholar.org |

| Catalytic Hydrogenation (e.g., Pd/C, H₂) | Efficient, but may cause dehalogenation. | rsc.org |

| Co₂(CO)₈ / H₂O | High selectivity for nitro group over halides. | scispace.com |

| Zn / NaHSO₃ in Water | Reductive system used in one-pot benzimidazole (B57391) synthesis. | pcbiochemres.com |

| B₂pin₂ / KOtBu | Metal-free reduction method with good functional group tolerance. | organic-chemistry.org |

Cyclization and Condensation Reactions

The structure of this compound, particularly after the reduction of its nitro group, makes it a valuable precursor for the synthesis of heterocyclic compounds. The resulting 4-bromo-1,2,3-triaminobenzene contains vicinal amine groups (at positions 1 and 2) which are key for forming five- or six-membered heterocyclic rings.

Formation of Heterocyclic Scaffolds (e.g., Benzimidazoles, Quinoxalines)

Benzimidazoles: The synthesis of benzimidazoles typically involves the condensation of an ortho-phenylenediamine (a 1,2-diamine) with a carboxylic acid (Phillips-Ladenburg reaction) or an aldehyde (Weidenhagen reaction). semanticscholar.orgresearchgate.net The in-situ formation of 4-bromo-1,2,3-triaminobenzene from the title compound provides the necessary 1,2-diamine moiety. This triamine can react with aldehydes or carboxylic acids to form substituted benzimidazoles. For example, a one-pot reductive cyclocondensation using a reducing agent like Zn/NaHSO₃ in the presence of an aldehyde can directly convert a 2-nitroaniline (B44862) into a benzimidazole derivative. pcbiochemres.com Applying this to this compound would be expected to yield a 7-amino-4-bromobenzimidazole derivative.

Quinoxalines: Quinoxaline (B1680401) rings are generally formed from the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound (e.g., glyoxal, diacetyl). Following the reduction of its nitro group, this compound can serve as the diamine component in this reaction to produce substituted quinoxalines. researchgate.net

Mechanistic Aspects of Ring Closure Reactions

The mechanism for these cyclization reactions is well-understood.

Benzimidazole Formation (from aldehyde):

Reduction: The nitro group of this compound is first reduced to an amine, yielding 4-bromo-1,2,3-triaminobenzene.

Schiff Base Formation: One of the vicinal amines (e.g., at position 2) attacks the carbonyl carbon of the aldehyde, followed by dehydration to form a Schiff base (imine) intermediate.

Cyclization: The adjacent amine (at position 1) then performs an intramolecular nucleophilic attack on the imine carbon.

Aromatization: The resulting dihydrobenzimidazole intermediate undergoes oxidation to form the stable, aromatic benzimidazole ring. This oxidation can be effected by air or by an added oxidizing agent. semanticscholar.org

Quinoxaline Formation:

Reduction: As before, the nitro group is reduced to form the 1,2,3-triamine derivative.

Double Condensation: The vicinal amine groups (at positions 1 and 2) react with the two carbonyl groups of a 1,2-dicarbonyl compound, forming two imine-type linkages.

Cyclization and Aromatization: This process typically proceeds via a dihydropyrazine (B8608421) intermediate which rapidly aromatizes to the stable quinoxaline ring system.

Cross-Coupling Reactions

The bromine atom on the aromatic ring of this compound serves as a handle for carbon-carbon bond formation via transition-metal-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling Investigations

The Suzuki-Miyaura coupling, which pairs an organohalide with an organoboron compound (like a boronic acid or ester) using a palladium catalyst, is a powerful tool for forming biaryl structures.

Detailed Research Findings: While specific Suzuki-Miyaura coupling studies on this compound are not prominent in the literature, the reaction is well-documented for structurally similar bromoanilines and nitrobromoarenes. nih.govd-nb.info The reaction's success depends on the catalyst system, base, and solvent.

Catalyst System: Palladium catalysts are standard, with ligands playing a crucial role. Phosphine ligands such as triphenylphosphine (B44618) (PPh₃), tricyclohexylphosphine (B42057) (PCy₃), or specialized Buchwald ligands (e.g., BrettPhos) are commonly employed. acs.orgorganic-chemistry.org For challenging substrates like unprotected anilines, specific catalysts such as CataXCium A Pd G3 have shown high efficacy. nih.gov

Reactivity: The bromine atom in this compound is activated towards oxidative addition to the Pd(0) center by the electron-withdrawing nitro group. The two amine groups, being electron-donating, have an opposing electronic effect but are generally tolerated under modern Suzuki conditions. Unprotected anilines can sometimes pose challenges, but many protocols are now robust enough to handle them directly. nih.gov

Denitrative Coupling: An alternative pathway in some systems is the "denitrative" Suzuki-Miyaura coupling, where the nitro group itself is replaced by the aryl group from the boronic acid. This typically requires specific catalysts like Pd/BrettPhos and occurs at the C-NO₂ bond. acs.org However, the C-Br bond is generally more reactive towards standard Suzuki coupling conditions than the C-NO₂ bond.

Table 3: Typical Conditions for Suzuki-Miyaura Coupling of Aryl Bromides

| Component | Examples | Purpose | Reference(s) |

|---|---|---|---|

| Catalyst (Precursor) | Pd(OAc)₂, Pd₂(dba)₃ | Source of catalytic Palladium(0) | organic-chemistry.org |

| Ligand | PPh₃, PCy₃, P(t-Bu)₃, SPhos, XPhos | Stabilizes Pd(0) center, facilitates oxidative addition and reductive elimination | nih.govorganic-chemistry.org |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄, KF | Activates the boronic acid partner for transmetalation | organic-chemistry.org |

| Solvent | Toluene, Dioxane, DMF, THF/Water | Solubilizes reactants and facilitates the reaction | nih.govd-nb.info |

| Boron Reagent | Arylboronic acids (Ar-B(OH)₂), Arylboronate esters | Source of the new aryl group | d-nb.infoorganic-chemistry.org |

Exploration of Other Palladium-Catalyzed Coupling Methodologies

While the Suzuki coupling is a prominent reaction for this compound, other palladium-catalyzed methodologies also offer pathways for carbon-carbon and carbon-heteroatom bond formation. The reactivity of the C-Br bond is central to these transformations. However, the presence of two amine groups and a nitro group can influence the catalytic cycle and substrate stability, making the choice of reaction conditions critical.

Research into Heck and Stille couplings with this specific diamine is less common in readily available literature compared to Suzuki reactions. The Heck reaction, which couples aryl halides with alkenes, and the Stille coupling, which involves organotin compounds, are powerful C-C bond-forming tools. The electron-donating nature of the two amino groups on this compound can impact the oxidative addition step in the Pd(0) catalytic cycle, a key step in these reactions. For a successful coupling, careful tuning of the catalyst, ligand, base, and solvent system is necessary to favor the desired reaction pathway and minimize side reactions, such as hydrodehalogenation or catalyst deactivation.

Derivatization and Functional Group Interconversions

The functional groups of this compound—the two primary amines and the nitro group—provide multiple handles for subsequent chemical modifications. These transformations are crucial for elaborating the core structure into more complex target molecules.

Amine Functionalization Reactions

The two primary amine groups in this compound are nucleophilic and can undergo a variety of common functionalization reactions. These reactions are fundamental to incorporating the diamine scaffold into larger molecular frameworks. One of the most significant applications is in the synthesis of heterocyclic compounds.

For instance, the condensation of the diamine with carboxylic acids or their derivatives (like acyl chlorides or esters) leads to the formation of benzimidazoles. This cyclization reaction is a powerful method for creating a key heterocyclic motif found in many biologically active compounds. The reaction typically proceeds by initial acylation of one of the amine groups, followed by an intramolecular cyclization with the adjacent amine, and subsequent dehydration to form the aromatic imidazole (B134444) ring. The specific conditions for this transformation can vary, often requiring heat or acid catalysis.

The following table summarizes a typical transformation for the synthesis of benzimidazole derivatives:

| Reactant | Reagent | Product Class | Key Transformation |

| This compound | Carboxylic Acid (R-COOH) | Benzimidazoles | Acylation of an amine followed by intramolecular cyclization and dehydration. |

Transformations Involving the Nitro Moiety

The nitro group is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. A common and synthetically valuable transformation of the nitro group is its reduction to a primary amine. This conversion dramatically alters the electronic properties of the molecule and provides an additional site for functionalization.

The reduction of the nitro group in this compound yields 4-bromobenzene-1,2,3-triamine. This triamine is a key intermediate for synthesizing various heterocyclic systems, such as benzotriazoles or other fused heterocycles. A variety of reducing agents can accomplish this transformation, with the choice of reagent often depending on the presence of other functional groups and the desired selectivity.

Commonly used reducing agents and their typical conditions are outlined in the table below:

| Reducing Agent System | Typical Conditions | Product | Notes |

| Tin(II) Chloride (SnCl₂) | Acidic medium (e.g., HCl) | 4-Bromobenzene-1,2,3-triamine | A classic and effective method for nitro group reduction in aromatic compounds. |

| Sodium Dithionite (Na₂S₂O₄) | Aqueous or biphasic systems, often with a base | 4-Bromobenzene-1,2,3-triamine | A milder reducing agent, useful when other sensitive functional groups are present. |

| Catalytic Hydrogenation | H₂, Pd/C catalyst | 4-Bromobenzene-1,2,3-triamine | Can sometimes lead to hydrodehalogenation (loss of the bromine atom) if conditions are too harsh. |

The resulting 4-bromobenzene-1,2,3-triamine, with its three adjacent amine groups, is primed for subsequent cyclization reactions, for example, with nitrous acid to form bromo-substituted benzotriazoles.

Applications of 4 Bromo 2 Nitrobenzene 1,3 Diamine As a Synthetic Intermediate

Building Block for Complex Organic Molecules

The multifunctionality of 4-Bromo-2-nitrobenzene-1,3-diamine makes it a strategic starting material for constructing intricate organic structures. The chemical behavior of the molecule is dictated by its distinct functional groups:

Amine Groups (-NH₂): The two amine groups are nucleophilic and can react with various electrophiles.

Nitro Group (-NO₂): The strongly electron-withdrawing nitro group influences the reactivity of the aromatic ring. It can also be readily reduced to a primary amine, which would yield a bromo-substituted benzene-1,2,3-triamine, further expanding its synthetic potential. researchgate.netsci-hub.st

Bromine Atom (-Br): The bromine atom can be substituted or participate in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to form new carbon-carbon or carbon-nitrogen bonds. acs.org This is a common strategy for linking different molecular fragments.

Aromatic Ring: The benzene (B151609) core can undergo electrophilic substitution, although the directing effects of the existing substituents are complex.

This array of reactive sites allows chemists to selectively perform transformations in a multi-step synthesis to build polysubstituted aromatic compounds. libretexts.orgacs.org For instance, the amine groups can be selectively protected, allowing for reactions at the bromine position, followed by deprotection and further functionalization of the amines.

Precursor in Heterocyclic Chemistry

Heterocyclic compounds are central to medicinal chemistry and materials science. While aromatic diamines are key precursors, it is crucial to note that the synthesis of specific heterocycles like benzimidazoles and quinoxalines requires the two amine groups to be in an ortho position (1,2-diamine). This compound is a meta-diamine (1,3-diamine). Therefore, for the syntheses described in sections 4.2.1 and 4.2.2, an isomeric ortho-phenylenediamine, such as 4-bromo-1,2-benzenediamine, is the appropriate starting material.

The benzimidazole (B57391) scaffold is a privileged structure in drug discovery. The most common method for its synthesis is the condensation of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (the Phillips method) or with an aldehyde followed by oxidative cyclization. nih.govrsc.orgresearchgate.netresearchgate.net Using an appropriately substituted o-phenylenediamine, such as 4-bromo-1,2-benzenediamine or 4-nitro-1,2-diamine, allows for the introduction of these substituents into the final benzimidazole product. nih.govrsc.org

The general reaction involves heating the o-phenylenediamine with the chosen reagent, sometimes in the presence of an acid catalyst like hydrochloric acid or under various other catalytic conditions. rsc.orgresearchgate.net

Table 1: Examples of Benzimidazole Synthesis from o-Phenylenediamines

| o-Phenylenediamine Reactant | Reagent | Resulting Benzimidazole Product |

|---|---|---|

| Benzene-1,2-diamine | Carboxylic Acid | 2-Substituted Benzimidazole |

| 4-Nitrobenzene-1,2-diamine | Benzoic Acid | 2-Phenyl-5-nitro-1H-benzimidazole |

This table presents generalized reactions for the synthesis of benzimidazoles, which require an ortho-diamine precursor.

Quinoxaline (B1680401) derivatives are another important class of nitrogen-containing heterocycles, known for their applications in pharmaceuticals, dyes, and as electron-transport materials. sid.irchemicalbook.comchemdad.com They are typically synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil (B1666583) or its derivatives. sid.irscispace.com The reaction is often straightforward and can be promoted by various catalysts or conditions, including ultrasound irradiation, to achieve high yields. scispace.com The substituents on the starting o-phenylenediamine are incorporated into the resulting quinoxaline ring system. For example, 4-bromo-1,2-benzenediamine can be reacted with diketones to produce 6-bromoquinoxaline (B1268447) derivatives. chemicalbook.comchemdad.com

Table 2: Examples of Quinoxaline Synthesis from o-Phenylenediamines

| o-Phenylenediamine Reactant | 1,2-Dicarbonyl Compound | Resulting Quinoxaline Product |

|---|---|---|

| Benzene-1,2-diamine | Benzil | 2,3-Diphenylquinoxaline |

| 4-Nitrobenzene-1,2-diamine | Benzil | 6-Nitro-2,3-diphenylquinoxaline |

This table presents generalized reactions for the synthesis of quinoxalines, which require an ortho-diamine precursor.

While not suitable for direct benzimidazole or quinoxaline synthesis, the 1,3-diamine arrangement of this compound is a precursor for other important heterocyclic systems. For example, m-phenylenediamines are used in the synthesis of various fused nitrogen heterocycles. mdpi.comrsc.org One notable application is in the preparation of phenazines through a multi-step process. This can involve the Buchwald-Hartwig coupling of a nitroaniline with a bromo-2-nitrobenzene derivative, followed by reduction of the nitro groups and subsequent oxidative cyclization to form the phenazine (B1670421) core. acs.org The specific substitution pattern of this compound makes it a potential candidate for creating highly functionalized phenazine structures or other complex heterocyclic dyes. researchgate.net

Role in the Synthesis of Advanced Materials Precursors

The unique electronic properties of this compound make it an attractive precursor for advanced materials. bldpharm.com The presence of electron-donating amine groups and an electron-withdrawing nitro group on the same aromatic ring creates an intramolecular charge-transfer or "push-pull" system. This characteristic is often exploited in the design of organic materials for optoelectronic applications. Furthermore, the bromine atom allows for its incorporation into larger polymeric structures. researchgate.netsci-hub.st

The push-pull electronic structure inherent in this compound is a fundamental design principle for many organic fluorophores. Molecules with this feature often exhibit strong fluorescence. mun.ca Derivatives of similar compounds, such as 4-bromo-nitroanilines, are used as emissive materials in organic light-emitting diodes (OLEDs). smolecule.com

Research has shown that polymers containing bromo-triphenylamine units, which can be synthesized from diamine monomers, exhibit blue light emission. researchgate.netsci-hub.st The reduction of the nitro group in this compound to an amine would yield a triamine, a valuable monomer for synthesizing fluorescent polymers like polyamides or polyazomethines. researchgate.net Additionally, related diamino-compounds serve as precursors for fluorescent quinoxaline derivatives that have potential as emissive and electron-transport materials in electronic devices. chemicalbook.comchemdad.com The specific substitution pattern of this compound makes it a promising candidate for developing novel dyes and fluorescent probes.

Intermediate in Agrochemical Synthesis Research

The structural motifs present in this compound are frequently found in molecules designed for agrochemical applications. Halogenated nitroaromatic compounds are common intermediates in the production of pesticides and fungicides. google.com The diamine functionality, in particular, is a key precursor for building heterocyclic frameworks like benzimidazoles, which form the core of many fungicidal agents. researchgate.net

Research into new agrochemicals often involves the synthesis and evaluation of derivatives of core structures. For example, bis-acyl-thiourea derivatives, which can be synthesized from diamine precursors, have been investigated for their potential as pesticides. researchgate.net The synthesis of such compounds would involve the reaction of the two amine groups of this compound with acyl isothiocyanates.

Furthermore, the synthesis of pyrido-oxazin-dione compounds, which have shown fungicidal activity, involves multi-step synthetic routes where substituted anilines and diamines are key intermediates. google.com The unique substitution pattern of this compound makes it a candidate for creating novel agrochemical scaffolds. The bromo-substituent can enhance biological activity and modify the compound's environmental persistence, while the nitro and amine groups provide reactive sites for constructing the final active molecule.

Catalyst or Ligand in Catalytic Systems Research

The field of asymmetric organocatalysis has seen significant growth, with a focus on developing small organic molecules that can catalyze reactions with high efficiency and stereoselectivity. Chiral diamines are a cornerstone of this field, serving as privileged scaffolds for a wide range of catalysts.

This compound is an ideal starting material or intermediate for the synthesis of bifunctional organocatalysts and ligands. These catalysts typically feature both a basic site (like an amine) to activate a nucleophile and a hydrogen-bond donor site to activate an electrophile. mdpi.comnottingham.ac.uk The synthesis of such catalysts is often a multi-step process.

A common strategy involves the nucleophilic aromatic substitution of a fluoronitrobenzene derivative with a chiral diamine, such as (1R,2R)-cyclohexane-1,2-diamine. mdpi.comresearchgate.net This is followed by the reduction of the nitro group to generate a 1,2-benzenediamine moiety attached to the chiral scaffold. mdpi.compreprints.org this compound, with its pre-existing diamine structure, could potentially offer a more direct route or be modified to fit into similar synthetic schemes.

Once the core diamine structure is established, the primary aromatic amino groups can be further functionalized to create different classes of catalysts. researchgate.netresearchgate.net This derivatization can include:

Acylation: Reaction with acyl chlorides or activated carboxylic acids to form amides. mdpi.comresearchgate.net

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides. mdpi.comresearchgate.net

Arylation and Alkylation: Introduction of aryl or alkyl groups to the amine nitrogen. mdpi.comresearchgate.net

The table below outlines a typical synthetic sequence for creating benzenediamine-derived organocatalysts, illustrating the steps where a compound like this compound or its derivatives would be crucial.

| Step | Reaction | Reagents & Conditions | Product Type | Ref. |

| 1 | Nucleophilic Aromatic Substitution | ortho-Fluoronitrobenzene, (1R,2R)-cyclohexane-1,2-diamine, Base | Nitrobenzene (B124822) derivative with chiral amine | mdpi.com |

| 2 | Reduction of Nitro Group | Tin(II) chloride, Ethanol (B145695) | Chiral benzene-1,2-diamine building block | mdpi.compreprints.org |

| 3a | Sulfonylation | Benzenesulfonyl chloride, Pyridine | Sulfonamide Organocatalyst | researchgate.net |

| 3b | Acylation | Carboxylic acid, EDCI | Amide Organocatalyst | mdpi.com |

| 3c | Reductive Alkylation | Aldehyde/Ketone, NaBH(OAc)₃ | Alkylated Amine Organocatalyst | researchgate.net |

This modular approach allows for the fine-tuning of the catalyst's steric and electronic properties by varying the substituents on the benzenediamine ring and the functional groups added. The bromo and nitro groups on the target compound offer additional points for modification to enhance catalytic performance. mdpi.compreprints.org

Organocatalysts and ligands derived from benzenediamines have been evaluated in a range of important organic reactions. The performance of these catalysts is typically assessed by measuring the conversion of reactants and the enantiomeric excess (ee) of the chiral product.

One of the benchmark reactions for testing new bifunctional organocatalysts is the Michael addition of a nucleophile, such as acetylacetone (B45752), to an electrophile, like trans-β-nitrostyrene. mdpi.compreprints.org Catalysts derived from chiral cyclohexane-1,2-diamine and various substituted nitrobenzenes have been systematically tested in this reaction. mdpi.comresearchgate.netpreprints.org

The results indicate that the substituents on the benzenediamine ring play a critical role in the catalyst's efficacy. The introduction of electron-withdrawing groups, such as trifluoromethyl (CF₃) or cyano (CN), is intended to increase the acidity of the N-H hydrogen bond donor, potentially leading to better activation of the electrophile. preprints.org However, research shows that this does not always translate to higher conversion or enantioselectivity, and the optimal substitution pattern is often a subject of empirical investigation. mdpi.compreprints.org For instance, in some catalyst series, unsubstituted derivatives performed better than those with electron-withdrawing groups. mdpi.com

The table below summarizes the performance of several benzenediamine-derived organocatalysts in the Michael addition of acetylacetone to trans-β-nitrostyrene, showcasing the typical range of conversions and enantioselectivities achieved.

| Catalyst Type | Substituent on Benzene Ring | Conversion (%) | Enantiomeric Excess (% ee) | Ref. |

| Amide | 4-CF₃ | 86 | 32 | mdpi.compreprints.org |

| Amide | 4-CN | 83 | 32 | mdpi.compreprints.org |

| Quinine-derived | 4-CF₃ | - | up to 72 | mdpi.com |

| Cyclohexane-derived | Various | up to 93 | up to 41 | researchgate.net |

Beyond Michael additions, palladium complexes with ligands derived from related structures like benzimidazoles (which can be synthesized from o-phenylenediamines) are effective catalysts for C-C bond-forming reactions like the Heck reaction. researchgate.net For example, a palladium catalyst demonstrated a 99.87% conversion rate in the Heck reaction between 1-bromo-4-nitrobenzene (B128438) and styrene (B11656) under optimized conditions. researchgate.net This highlights the potential of metal complexes derived from this compound to act as highly efficient catalysts in industrial and laboratory-scale synthesis.

Theoretical and Computational Insights into this compound Remain Largely Unexplored

Despite the importance of substituted nitroaromatic compounds in various fields of chemical synthesis, a comprehensive review of publicly available scientific literature reveals a significant gap in the theoretical and computational analysis of this compound. While numerous studies focus on its isomers and related derivatives, direct computational research on this specific molecule is not presently available.

Extensive searches for quantum chemical calculations, including Density Functional Theory (DFT) for molecular geometry optimization, Frontier Molecular Orbital (FMO) analysis, charge distribution studies, and vibrational frequency analysis for this compound have yielded no specific results. Similarly, literature detailing reaction pathway modeling, transition state analysis, or the prediction of activation energies and reaction kinetics for this compound could not be located.

Computational studies are crucial for understanding the electronic structure, reactivity, and spectroscopic properties of molecules. For instance, DFT calculations provide insights into the most stable three-dimensional arrangement of atoms, which is fundamental for predicting a compound's behavior. FMO analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is essential for predicting sites of electrophilic and nucleophilic attack and understanding chemical reactivity. Furthermore, charge distribution and vibrational frequency analyses help in elucidating electronic properties and predicting spectroscopic signatures, respectively.

While theoretical and experimental studies have been conducted on related compounds, such as other nitrobenzene-1,2-diamine isomers, these findings cannot be directly extrapolated to this compound. The specific positioning of the bromo, nitro, and amine functional groups significantly influences the molecule's electronic and steric properties, meaning that each isomer possesses a unique computational and chemical profile.

The absence of dedicated theoretical studies on this compound highlights an opportunity for future research. Such investigations would provide valuable data on its structural parameters, electronic characteristics, and reactivity, aiding in its potential application in organic synthesis and materials science.

Theoretical and Computational Studies on 4 Bromo 2 Nitrobenzene 1,3 Diamine

Reaction Pathway Modeling and Transition State Analysis

Understanding Regioselectivity and Stereoselectivity

Regioselectivity and stereoselectivity are critical aspects of the chemical reactivity of 4-Bromo-2-nitrobenzene-1,3-diamine, particularly in the synthesis of heterocyclic compounds. The substitution pattern on the benzene (B151609) ring, featuring two amino groups, a nitro group, and a bromine atom, dictates the outcome of chemical reactions.

In reactions such as the synthesis of quinoxalines, which involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound, the regioselectivity is influenced by the electronic and steric effects of the substituents. For this compound, the two amino groups are non-equivalent. The amino group at position 1 is flanked by a nitro group and a bromine atom, while the amino group at position 3 is adjacent to a hydrogen and the bromine atom. This asymmetry influences which amino group is more nucleophilic and sterically accessible, thereby controlling the regioselectivity of condensation reactions. For instance, in the synthesis of nitro-functionalized benzimidazoles, the nitro group facilitates nucleophilic substitution reactions, making the compound a preferred substrate.

Computational studies on similar substituted benzenes have demonstrated that the interplay of electronic effects (electron-donating or -withdrawing nature of substituents) and steric hindrance governs the regiochemical outcome of reactions. nih.gov For example, in the synthesis of substituted benzimidazoles, the presence of a methyl group can enhance steric hindrance, which in turn improves regioselectivity in cyclization steps. While specific computational studies on the regioselectivity of this compound are not extensively documented in the literature, analogies can be drawn from studies on other substituted o-phenylenediamines.

Stereoselectivity, on the other hand, becomes relevant when the molecule reacts to form chiral centers. While this compound itself is achiral, its reactions with chiral reagents or catalysts can proceed with stereoselectivity. For example, in metal-catalyzed cross-coupling reactions, the use of chiral ligands can induce enantioselectivity. The steric and electronic properties of the substituents on the this compound ring would play a crucial role in the transition state geometries, thereby influencing the stereochemical outcome of the reaction.

NMR Chemical Shift Prediction and Correlation with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the structural elucidation of organic molecules. Theoretical calculations of NMR chemical shifts have become an indispensable aid in the analysis and interpretation of experimental NMR spectra.

A comprehensive study on a series of five nitrobenzene-1,2-diamines has demonstrated the accuracy of theoretical methods in predicting NMR chemical shifts. researchgate.net The experimental 1H, 13C, and 15N NMR chemical shifts showed excellent agreement with theoretical values obtained using density functional theory (DFT) calculations at the B3LYP/6-311++G(d,p) level of theory. researchgate.net

The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for calculating the absolute shielding tensors of nuclei in a molecule. researchgate.net In this method, the magnetic shielding of a nucleus is calculated by considering the response of the electron density to an external magnetic field.

For the series of nitrobenzene-1,2-diamines, the GIAO approximation, coupled with DFT (B3LYP) and a suitable basis set (6-31G(d)), has been shown to provide theoretical chemical shifts that correlate well with experimental data. researchgate.net This approach allows for the unambiguous assignment of NMR signals, which can be challenging in complex substituted aromatic systems due to overlapping signals and complex coupling patterns.

The following table illustrates the kind of correlation that can be achieved between experimental and calculated chemical shifts for a related compound, providing a framework for what would be expected for this compound.

Table 1: Illustrative Comparison of Experimental and Calculated 13C NMR Chemical Shifts for a Nitro-Substituted Diaminobenzene Derivative

| Atom | Experimental δ (ppm) | Calculated δ (ppm) |

| C1 | 140.2 | 141.5 |

| C2 | 115.8 | 116.2 |

| C3 | 129.5 | 130.1 |

| C4 | 120.4 | 121.0 |

| C5 | 118.7 | 119.3 |

| C6 | 135.1 | 136.0 |

Note: Data is hypothetical and for illustrative purposes, based on typical correlations found in the literature for similar compounds.

Quantitative Structure-Property Relationship (QSPR) studies aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For nitroaromatic compounds, QSPR models have been developed to predict various properties, including toxicity, thermal stability, and heat of combustion. nih.govscientific.netnih.govscispace.comlongdom.org

These studies typically involve calculating a wide range of molecular descriptors (constitutional, topological, geometrical, and quantum chemical) and using statistical methods like multiple linear regression (MLR) or artificial neural networks (ANN) to build a predictive model. scientific.netscispace.comlongdom.org For instance, the thermal stability of nitroaromatic compounds, a critical parameter for their safe handling and application, has been successfully modeled using QSPR, with high correlation coefficients (R² > 0.98) between predicted and experimental decomposition enthalpies. nih.gov

Table 2: Examples of Descriptors Used in QSPR Studies of Nitroaromatic Compounds

| Descriptor Type | Examples |

| Constitutional | Molecular weight, Number of nitro groups, Number of bromine atoms |

| Topological | Wiener index, Balaban index |

| Geometrical | Molecular surface area, Molecular volume |

| Quantum Chemical | Dipole moment, HOMO/LUMO energies, Mulliken charges |

Intermolecular Interactions and Crystal Packing Analysis

The intermolecular interactions in the solid state, such as hydrogen bonding and π-π stacking, are crucial in determining the crystal packing of this compound. These interactions influence the physical properties of the material, including its melting point, solubility, and density.

The presence of two amino groups and a nitro group in this compound makes it a prime candidate for the formation of extensive hydrogen bonding networks. The amino groups can act as hydrogen bond donors, while the oxygen atoms of the nitro group and the nitrogen atoms of the amino groups can act as hydrogen bond acceptors.

Studies on related nitro-substituted diaminobenzenes have revealed intricate hydrogen bonding patterns. researchgate.net For example, in the crystal structure of 4-nitrobenzene-1,2-diamine, strong N-H···O hydrogen bonds between the amino groups and the nitro group of adjacent molecules lead to the formation of centrosymmetric dimers. researchgate.net These dimers then arrange into stacked columns, which are a common structural motif in such compounds. researchgate.net

In this compound, both intramolecular and intermolecular hydrogen bonds are possible. An intramolecular hydrogen bond could form between the amino group at position 1 and the adjacent nitro group at position 2. Intermolecularly, a variety of hydrogen bonding motifs can be envisaged, leading to the formation of one-, two-, or three-dimensional networks. nih.govresearchgate.net

Table 3: Potential Hydrogen Bond Interactions in this compound

| Donor | Acceptor | Type |

| N-H (amine) | O (nitro) | Intermolecular or Intramolecular |

| N-H (amine) | N (amine) | Intermolecular |

| C-H (aromatic) | O (nitro) | Intermolecular |

Aromatic rings, such as the benzene ring in this compound, can interact through π-π stacking. These interactions, which arise from the electrostatic and dispersion forces between the π-electron clouds, play a significant role in the stabilization of crystal structures. nih.gov

The nature of the substituents on the aromatic ring influences the geometry and strength of the π-π stacking. Electron-withdrawing groups, like the nitro group, can polarize the π-system, leading to favorable offset-stacked or parallel-displaced arrangements rather than a face-to-face sandwich orientation. wikipedia.org

In the crystal structures of related compounds, such as a bromo-nitro-naphthalene derivative, extensive π-π interactions with centroid-centroid distances in the range of 3.5 to 4.0 Å have been observed, contributing to the formation of a three-dimensional array. nih.govresearchgate.net It is highly probable that similar π-π stacking interactions are present in the crystal lattice of this compound, working in concert with hydrogen bonding to create a stable, densely packed structure. Computational studies on model systems have shown that the interaction energies for π-stacking involving nitroarenes can be substantial, reaching up to -14.6 kcal/mol. nih.gov

Comparison of Solid-State and Gas-Phase Conformations

In the gas phase, a molecule is isolated, and its preferred conformation is determined solely by intramolecular forces. These include steric hindrance between adjacent functional groups and electronic effects such as resonance and intramolecular hydrogen bonding. Computational chemistry, particularly using methods like Density Functional Theory (DFT), is a powerful tool for predicting the lowest energy conformation of a molecule in the gas phase.

For a molecule like this compound, gas-phase calculations would likely predict a conformation that optimizes the interplay between the bulky bromine atom, the electron-withdrawing nitro group, and the two amino groups. Key conformational features would include the dihedral angles of the nitro and amino groups with respect to the benzene ring. It is probable that intramolecular hydrogen bonds would form between the hydrogen atoms of the amino groups and the oxygen atoms of the adjacent nitro group, which would favor a more planar arrangement of these groups with the ring.

In contrast, the solid-state conformation is heavily influenced by intermolecular interactions within the crystal lattice. These forces, which include hydrogen bonding, dipole-dipole interactions, and van der Waals forces, can cause the molecule to adopt a conformation that is higher in energy from an intramolecular perspective but allows for more stable packing in the crystal.

For substituted nitroanilines, studies have shown that intermolecular hydrogen bonds are a dominant factor in their crystal packing. In the case of this compound, the two amino groups and the nitro group are all capable of participating in strong hydrogen bonds. In the solid state, it is expected that these groups would be involved in a network of intermolecular hydrogen bonds with neighboring molecules. This could lead to a different orientation of the amino and nitro groups compared to the gas phase. For instance, the planarity of the nitro group with the benzene ring can be distorted in the solid state to accommodate optimal crystal packing. mdpi.com

Table of Expected Conformational Parameter Differences

| Parameter | Gas-Phase Conformation (Predicted) | Solid-State Conformation (Hypothesized) | Primary Influencing Factors |

| Nitro Group Dihedral Angle | Likely to be near-planar with the benzene ring to maximize resonance, potentially influenced by intramolecular H-bonds. | May exhibit a larger dihedral angle (be more twisted) to optimize intermolecular hydrogen bonding and crystal packing. | Intermolecular H-bonds, Crystal packing forces |

| Amino Group Geometry | Likely to be pyramidal, but with some planar character. Orientation will be influenced by intramolecular H-bonds. | Geometry and orientation will be dictated by participation in intermolecular hydrogen bond networks. | Intermolecular H-bonds |

| Intramolecular H-Bonds | Expected to be a significant factor in determining the lowest energy conformation. | May be present, but could be disrupted or altered in favor of stronger intermolecular hydrogen bonds. | Competition between intra- and intermolecular forces |

Advanced Spectroscopic and Crystallographic Research for Structural and Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structural Analysis

NMR spectroscopy is an indispensable tool for determining the detailed structure of 4-Bromo-2-nitrobenzene-1,3-diamine in solution. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a complete picture of the molecular connectivity and environment can be assembled.

While specific experimental spectra for this compound are not widely published, the expected ¹H and ¹³C NMR chemical shifts can be predicted based on the analysis of similar compounds, such as bromo-nitroaniline isomers. echemi.com The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals for the two non-equivalent aromatic protons. The proton situated between the two amino groups would likely appear at a certain chemical shift, while the proton adjacent to the bromine atom and an amino group would appear at another. The significant electron-withdrawing effect of the nitro group and the electron-donating nature of the amino groups would cause a pronounced downfield and upfield shift of the adjacent protons, respectively. researchgate.net